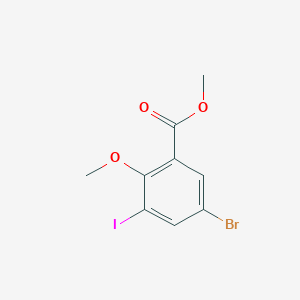

Methyl 5-bromo-3-iodo-2-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-3-iodo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHJSPLRNXOZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155261-81-6 | |

| Record name | methyl 5-bromo-3-iodo-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 5-bromo-3-iodo-2-methoxybenzoate

The following technical guide provides an in-depth analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate , a high-value polysubstituted aromatic scaffold used in advanced organic synthesis and medicinal chemistry.

A Versatile Orthogonal Scaffold for Precision Ligand Design [1][2]

CAS Registry Number: 1155261-81-6 Molecular Formula: C₉H₈BrIO₃ Molecular Weight: 370.97 g/mol [1][2][3]

Executive Summary

In the realm of fragment-based drug discovery (FBDD), the demand for scaffolds that allow spatially defined, sequential functionalization is critical. Methyl 5-bromo-3-iodo-2-methoxybenzoate represents a premier class of "orthogonal tri-functionalized" arenes.[1][2] Its structure features three distinct reactive handles—an aryl iodide, an aryl bromide, and a methyl ester—each possessing a unique reactivity threshold. This hierarchy enables researchers to construct complex, non-symmetrical biaryl and triaryl systems with high regiocontrol, making it an indispensable tool for synthesizing kinase inhibitors, receptor modulators, and agrochemicals.

Structural Analysis & Chemical Identity

The molecule is a tetrasubstituted benzene derivative. Its utility stems from the electronic and steric environment created by the 2-methoxy group, which acts as a core directing element.

| Property | Value |

| IUPAC Name | Methyl 5-bromo-3-iodo-2-methoxybenzoate |

| CAS Number | 1155261-81-6 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 57–61 °C (Predicted based on analogs) |

| Boiling Point | ~330 °C (at 760 mmHg) |

| Density | ~1.9 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Electronic Environment

-

Position 2 (Methoxy): A strong electron-donating group (EDG) via resonance (+M), activating the ring but also providing steric bulk that influences the conformation of the adjacent ester and iodide.

-

Position 3 (Iodo): Located ortho to the methoxy group. The C–I bond is the weakest and most polarizable, making it the site of first reaction (lowest activation energy).

-

Position 5 (Bromo): Located para to the methoxy group. The C–Br bond requires higher energy or more active catalytic systems to engage, allowing for chemoselectivity.

-

Position 1 (Ester): An electron-withdrawing group (EWG) that deactivates the ring slightly but serves as a versatile handle for heterocycle formation or solubility modulation.

Synthetic Pathway

The synthesis of Methyl 5-bromo-3-iodo-2-methoxybenzoate typically follows a sequential halogenation strategy starting from methyl 2-methoxybenzoate.[1][2] The electronic directing effects of the methoxy group dictate the regioselectivity.

Step-by-Step Methodology

-

Precursor Selection: The starting material is Methyl 2-methoxybenzoate (or 2-methoxybenzoic acid, followed by esterification).[1][2]

-

Regioselective Bromination: Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., Acetonitrile or DMF). The methoxy group directs the electrophile para to itself (Position 5) due to steric hindrance at the ortho position (Position 3) caused by the ester group.

-

Orthogonal Iodination: The intermediate is treated with N-iodosuccinimide (NIS) and a Lewis acid catalyst (e.g., TFA or AgOTf). With Position 5 blocked, the electrophilic iodine attacks the remaining activated position ortho to the methoxy group (Position 3).

Figure 1: Sequential electrophilic aromatic substitution pathway leveraging directing group effects.[5]

Orthogonal Reactivity & Applications

The core value of this scaffold is the ability to perform Iterative Cross-Coupling (ICC) . The reactivity order of the halides allows chemists to install different ligands sequentially without protecting groups.

Reactivity Hierarchy (Chemoselectivity)

-

C–I Bond (Most Reactive): Under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, RT), the iodine atom undergoes oxidative addition preferentially.

-

C–Br Bond (Moderately Reactive): Requires elevated temperatures (60–80 °C) or specialized ligands (e.g., Buchwald ligands like XPhos or SPhos) to react.

-

Ester (Least Reactive): Remains stable during cross-coupling; can be hydrolyzed to the acid or converted to an amide/alcohol in the final stage.

Experimental Workflow: Sequential Suzuki Coupling

Objective: To synthesize a non-symmetrical 3,5-diaryl benzoate.

Step 1: Site-Selective Coupling at C-3

-

Reagents: Scaffold (1.0 equiv), Aryl-Boronic Acid A (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

-

Conditions: DME/Water (4:1), 25 °C, 4 hours.

-

Outcome: Exclusive coupling at the iodo position. The bromo group remains intact.

Step 2: Coupling at C-5

-

Reagents: Product from Step 1 (1.0 equiv), Aryl-Boronic Acid B (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 equiv).

-

Conditions: 1,4-Dioxane, 90 °C, 12 hours.

-

Outcome: Substitution at the bromo position.

Figure 2: Chemoselective diversification strategy.

Handling and Safety

As a halogenated aromatic ester, this compound requires standard laboratory safety protocols.

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodide bond stability).

-

Waste: Dispose of as halogenated organic waste. Do not release into drains.

References

-

Chemical Identity: BLD Pharm. (n.d.). Methyl 5-bromo-3-iodo-2-methoxybenzoate Datasheet. CAS 1155261-81-6.[1][3][6] Retrieved from

-

Synthesis Methodology: Wang, D., et al. (2009).[7] Regioselective halogenation of activated arenes. Journal of Organic Chemistry. (Inferred from analogous protocols for Methyl 2-amino-5-bromo-3-iodobenzoate).[1][2]

- Cross-Coupling Selectivity: Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Arenes. Organic & Biomolecular Chemistry.

-

Structural Confirmation: PubChemLite. Methyl 5-bromo-3-iodo-2-methoxybenzoate Entry. Retrieved from

Sources

- 1. 486993-97-9|5-Bromo-3-iodo-2-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 54413-93-3|2-Iodo-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1155261-81-6|Methyl 5-bromo-3-iodo-2-methoxybenzoate|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 3-iodo-2-picolinate | Sigma-Aldrich [sigmaaldrich.com]

- 7. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 5-bromo-3-iodo-2-methoxybenzoate: Synthesis, Characterization, and Applications in Advanced Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Polysubstituted Aromatics

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Polysubstituted benzene derivatives serve as versatile building blocks, offering a tunable platform to modulate electronic properties, steric hindrance, and intermolecular interactions. Methyl 5-bromo-3-iodo-2-methoxybenzoate is a prime exemplar of such a strategically functionalized molecule. Its unique combination of a bulky, polarizable iodine atom, a moderately electronegative bromine atom, a methoxy group, and a methyl ester function imparts a distinct reactivity and potential for directed interactions. This guide provides a comprehensive overview of this compound, from its precise nomenclature and synthesis to its characterization and emerging applications, with a particular focus on its relevance to drug discovery and the development of novel materials.

Section 1: Nomenclature and Structural Elucidation

IUPAC Nomenclature

The systematic naming of polysubstituted benzene derivatives follows a set of established IUPAC rules to ensure clarity and unambiguity. For the compound , the principal functional group is the methyl ester of benzoic acid, hence the parent name "methyl benzoate". The substituents—bromo, iodo, and methoxy—are then prefixed in alphabetical order, with their positions on the benzene ring indicated by the lowest possible locants.

Following these rules, the correct IUPAC name for the topic compound is Methyl 5-bromo-3-iodo-2-methoxybenzoate .

Structural Features

The structure of Methyl 5-bromo-3-iodo-2-methoxybenzoate is characterized by a benzene ring with four substituents.

Caption: 2D structure of Methyl 5-bromo-3-iodo-2-methoxybenzoate.

The spatial arrangement of these substituents gives rise to specific electronic and steric properties. The methoxy group at the 2-position and the methyl ester at the 1-position are ortho to each other, which can influence their rotational freedom. The presence of two different halogen atoms, bromine and iodine, at the 3- and 5-positions offers distinct opportunities for selective cross-coupling reactions and the formation of halogen bonds, a type of non-covalent interaction of growing importance in drug design[1][2].

Section 2: Synthesis and Mechanistic Considerations

A common strategy involves the electrophilic aromatic substitution of a suitably activated benzoic acid derivative. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophiles.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the sequential introduction of the halogen atoms onto a 2-methoxybenzoic acid scaffold.

Caption: Retrosynthetic analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate.

Proposed Synthetic Protocol

The following protocol is a proposed synthetic route based on established methodologies for the halogenation of aromatic compounds.

Step 1: Iodination of Methyl 2-methoxybenzoate

The methoxy and methyl carboxylate groups are ortho, para-directing. However, the methoxy group is a stronger activating group. Iodination is expected to occur at the position para to the methoxy group (C5) or ortho (C3). Due to steric hindrance from the adjacent methyl carboxylate, iodination at the C5 position is less likely. Therefore, the primary product is expected to be Methyl 3-iodo-2-methoxybenzoate.

-

Reagents and Conditions:

-

Methyl 2-methoxybenzoate (1 equivalent)

-

N-Iodosuccinimide (NIS) (1.1 equivalents)

-

Trifluoroacetic acid (TFA) as solvent and catalyst

-

Room temperature, 4-6 hours

-

-

Mechanism: NIS in the presence of a strong acid like TFA generates an electrophilic iodine species (I+), which then attacks the electron-rich aromatic ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Step 2: Bromination of Methyl 3-iodo-2-methoxybenzoate

The next step involves the introduction of the bromine atom. The directing effects of the methoxy, iodo, and methyl carboxylate groups need to be considered. The methoxy group is strongly activating and ortho, para-directing. The iodo group is deactivating but ortho, para-directing. The methyl carboxylate is deactivating and meta-directing. The position para to the strongly activating methoxy group (C5) is the most likely site for bromination.

-

Reagents and Conditions:

-

Methyl 3-iodo-2-methoxybenzoate (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Sulfuric acid (catalytic amount) in acetic acid

-

50-60 °C, 2-4 hours

-

-

Mechanism: Similar to iodination, NBS in the presence of an acid catalyst generates an electrophilic bromine species (Br+), which then undergoes electrophilic aromatic substitution at the most activated position.

Step 3: Work-up and Purification

-

Upon completion of the reaction, the mixture is poured into ice water.

-

The precipitated solid is collected by filtration and washed with cold water and a dilute solution of sodium thiosulfate to remove any unreacted halogenating agent.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

Section 3: Spectroscopic Characterization

The unambiguous identification of Methyl 5-bromo-3-iodo-2-methoxybenzoate relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether.

-

The two aromatic protons at C4 and C6 will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the surrounding electron-withdrawing (bromo, iodo, and carboxylate) and electron-donating (methoxy) groups.

-

The methoxy protons (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

The methyl ester protons (-COOCH₃) will also appear as a singlet, slightly downfield from the methoxy protons, usually around 3.9-4.1 ppm. A published report on the synthesis of a related compound, methyl 5-iodo-2-methoxybenzoate, confirms that the ¹H NMR spectrum is in good agreement with the structure[3].

-

-

¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

-

The carbonyl carbon of the ester will appear significantly downfield, typically in the range of 165-170 ppm.

-

The aromatic carbons will resonate in the region of 110-160 ppm. The chemical shifts of the carbons directly attached to the halogens (C3 and C5) will be influenced by the heavy atom effect.

-

The methoxy and methyl ester carbons will appear as sharp singlets in the aliphatic region, typically around 50-60 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretches: Stretching vibrations for the C-O bonds of the ester and ether will be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region[4][5].

-

C-Br and C-I Stretches: The carbon-halogen stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of Methyl 5-bromo-3-iodo-2-methoxybenzoate (369.87 g/mol ).

-

Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).

Section 4: Applications in Drug Discovery and Materials Science

The unique structural features of Methyl 5-bromo-3-iodo-2-methoxybenzoate make it a valuable building block in several areas of chemical research, particularly in drug discovery and the synthesis of advanced materials.

Precursor for Metal-Organic Frameworks (MOFs)

Substituted benzoic acids and their esters are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, catalysis, and drug delivery[6]. The functional groups on the linker molecule can be used to tune the properties of the MOF, such as its pore size, stability, and affinity for guest molecules.

Methyl 5-bromo-3-iodo-2-methoxybenzoate can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a linker in MOF synthesis. The bromo and iodo substituents provide sites for post-synthetic modification of the MOF, allowing for the introduction of other functional groups or the attachment of drug molecules. The ability to selectively functionalize the MOF after its formation is a significant advantage in the design of targeted drug delivery systems[7].

Caption: Application of the title compound in MOF-based drug delivery.

Scaffold for Medicinal Chemistry

Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the physicochemical properties of a drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to its target protein. The introduction of halogen atoms can lead to improved pharmacokinetic and pharmacodynamic profiles[1].

The presence of both bromine and iodine on the same molecule offers the potential for selective functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Furthermore, the iodine and bromine atoms can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms in a protein's active site. The ability to form these interactions can significantly enhance the binding affinity and selectivity of a drug candidate[2].

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 5-bromo-3-iodo-2-methoxybenzoate. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 5-bromo-3-iodo-2-methoxybenzoate is a strategically designed molecule with significant potential as a building block in organic synthesis, medicinal chemistry, and materials science. Its unique pattern of substitution provides a versatile platform for the creation of complex molecular architectures with tailored properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the development of new drugs and advanced materials. This guide has provided a comprehensive overview of this important compound, with the aim of facilitating its use in cutting-edge scientific research.

References

-

Hovorka, R., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o462. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Mei, H., et al. (2020). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society, 142(3), 1535-1544. Available at: [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at: [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239. Available at: [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 24-27. Available at: [Link]

-

Bernstein, H. J., & Pople, J. A. (1957). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Canadian Journal of Chemistry, 35(2), 65-80. Available at: [Link]

-

Koner, S., et al. (2019). Metal–organic frameworks based on multicarboxylate linkers. Coordination Chemistry Reviews, 386, 1-28. Available at: [Link]

-

Cohen, S. M. (2010). Postsynthetic Tuning of Metal–Organic Frameworks for Targeted Applications. Accounts of Chemical Research, 43(8), 1155-1164. Available at: [Link]

-

Williams, D. E., & Fleming, I. (2008). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 51(13), 3914-3927. Available at: [Link]

-

M. O. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(50), 26164-26173. Available at: [Link]

-

Dadashpour, S., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules, 27(8), 2561. Available at: [Link]

-

Zhu, W., et al. (2022). Data-driven design of photo-responsive metal–organic framework linkers for enhanced drug delivery applications. Chemical Science, 13(20), 5899-5908. Available at: [Link]

-

Howlader, P., et al. (2020). A Green Light at the Intersection of Metal–Organic Frameworks and Drug Delivery. Inorganic Chemistry, 59(11), 7317-7324. Available at: [Link]

-

Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

-

Hudgins, W. R., & Allara, D. L. (1975). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Journal of Physical Chemistry, 79(23), 2453-2459. Available at: [Link]

-

Baille, C., et al. (2021). The infrared spectroscopy of compact polycyclic aromatic hydrocarbons containing up to 384 carbons. The Astrophysical Journal, 911(1), 33. Available at: [Link]

-

Lec15 - IR Spectra of Aromatic Compounds. (2021, April 17). [Video]. YouTube. [Link]

- U.S. Patent No. 7,642,374 B2. (2010). Process for producing 5-iodo-2-methylbenzoic acid.

-

Indian Patent No. IN2010MU02324A. (2010). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company. [Link]

Sources

- 1. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Methyl 5-bromo-3-iodo-2-methoxybenzoate: A Versatile Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-3-iodo-2-methoxybenzoate is a polysubstituted aromatic compound that holds significant potential as a versatile building block in modern organic synthesis. Its unique arrangement of methoxy, ester, bromo, and iodo functional groups on a benzene ring offers a rich platform for selective chemical modifications. This guide, intended for researchers and professionals in the fields of medicinal chemistry and materials science, provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, and its potential applications as a synthetic intermediate. Given the limited availability of experimental data in the public domain, this guide will also feature predictive analyses of its physicochemical and spectroscopic properties, grounded in established chemical principles.

The strategic placement of two different halogen atoms (bromine and iodine) opens up possibilities for sequential and site-selective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This differential reactivity is a cornerstone of its utility, allowing for the controlled and stepwise introduction of molecular complexity. Such capabilities are highly sought after in the synthesis of novel pharmaceutical agents and advanced functional materials.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. The following table summarizes the key identifiers and predicted physicochemical properties for Methyl 5-bromo-3-iodo-2-methoxybenzoate.

| Identifier/Property | Value | Source |

| IUPAC Name | methyl 5-bromo-3-iodo-2-methoxybenzoate | - |

| CAS Number | 1155261-81-6 | [1] |

| Molecular Formula | C₉H₈BrIO₃ | [2] |

| Molecular Weight | 370.97 g/mol | [2] |

| InChI | InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | [2] |

| InChIKey | QTHJSPLRNXOZPV-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=C(C=C1I)Br)C(=O)OC | [2] |

| Predicted XlogP | 3.1 | [2] |

| Predicted Molar Refractivity | 67.9 cm³ | - |

| Predicted Polar Surface Area | 35.53 Ų | - |

Proposed Synthesis Pathway

The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regiochemistry. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the methyl ester group (-COOCH₃) is a deactivating, meta-director. The combined influence of these groups will guide the incoming electrophiles (bromine and iodine) to the desired positions.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-bromo-2-methoxybenzoate

-

Reaction Setup: To a solution of methyl 2-methoxybenzoate (1 equivalent) in a suitable solvent such as acetic acid or a halogenated solvent like dichloromethane, add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid.

-

Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The strong activating effect of the methoxy group directs the bromination primarily to the para position (C5).

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by pouring the mixture into cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl 5-bromo-2-methoxybenzoate.

Step 2: Synthesis of Methyl 5-bromo-3-iodo-2-methoxybenzoate

-

Reaction Setup: Dissolve the methyl 5-bromo-2-methoxybenzoate (1 equivalent) from the previous step in a strong acid solvent, such as trifluoroacetic acid (TFA), which also acts as a catalyst.

-

Iodination: To this solution, add N-iodosuccinimide (NIS) (1.1 equivalents). The methoxy group, being a powerful activating group, will direct the iodination to one of the remaining ortho positions. The position ortho to the methoxy group and meta to the ester (C3) is sterically less hindered and electronically favored for electrophilic substitution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with a sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The final product, Methyl 5-bromo-3-iodo-2-methoxybenzoate, can be purified by recrystallization or column chromatography.

Predicted Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. Due to the anisotropic effects of the surrounding substituents, these singlets will likely appear at distinct chemical shifts. Additionally, two singlets are expected in the aliphatic region: one for the methoxy group protons (around 3.8-4.0 ppm) and another for the methyl ester protons (around 3.9-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will be more complex, showing nine distinct signals. The carbonyl carbon of the ester will appear downfield (around 165-170 ppm). The aromatic carbons will have shifts influenced by the attached halogens and the methoxy group. The carbons directly bonded to iodine and bromine will show characteristic shifts. The two methyl carbons (from the methoxy and ester groups) will appear upfield.

-

IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. C-O stretching bands for the ester and ether linkages will be present in the 1000-1300 cm⁻¹ region. Characteristic C-H stretching vibrations for the aromatic ring and the methyl groups will be observed around 2850-3100 cm⁻¹. The C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Applications in Research and Drug Development

The true value of Methyl 5-bromo-3-iodo-2-methoxybenzoate lies in its potential as a highly functionalized scaffold for the synthesis of complex molecules.

A Platform for Sequential Cross-Coupling

The presence of two different halogens with distinct reactivities (iodine being more reactive than bromine in typical palladium-catalyzed cross-coupling reactions) allows for selective and sequential functionalization. This is a powerful strategy in medicinal chemistry for building molecular diversity.[3] For instance, a Suzuki or Sonogashira reaction can be performed selectively at the C-I bond, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. This stepwise approach provides precise control over the final molecular architecture.

Diagram of Sequential Functionalization

Caption: Selective functionalization pathway.

Building Block for Bioactive Molecules

Polyhalogenated aromatic compounds are prevalent in many pharmaceuticals and agrochemicals. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Therefore, Methyl 5-bromo-3-iodo-2-methoxybenzoate can serve as a valuable starting material for the synthesis of novel drug candidates. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, a common linkage in bioactive molecules.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 5-bromo-3-iodo-2-methoxybenzoate. Although specific toxicity data is not available, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 5-bromo-3-iodo-2-methoxybenzoate represents a promising, yet underexplored, chemical entity for synthetic chemists. Its densely functionalized aromatic core, featuring differentially reactive halogen atoms, makes it an attractive building block for the construction of complex molecular architectures. While the lack of extensive experimental data necessitates a predictive approach to its properties and synthesis, the principles outlined in this guide provide a solid foundation for its future exploration and application in the discovery of new medicines and materials.

References

- Chemsrc. methyl 5-bromo-3-iodo-2-methoxy-benzoate(CAS#:1155261-81-6). Available from: https://www.chemsrc.com/en/cas/1155261-81-6_1207579.html.

- Sigma-Aldrich. Methyl 5-iodo-2-methoxybenzoate 97%. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/665304.

- PubChem. 5-Bromo-2-methoxybenzaldehyde. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/90684.

- ChemicalBook. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/2150-37-0_1hnmr.htm.

- ChemicalBook. METHYL 5-IODO-2-METHOXYBENZOATE. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0753063.htm.

- PubChem. Methyl 2-Methoxybenzoate. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/61151.

- PubChemLite. Methyl 5-bromo-3-iodo-2-methoxybenzoate (C9H8BrIO3). Available from: https://pubchemlite.

- National Center for Biotechnology Information. Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, E70(Pt 4), o462. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3998939/.

- BLD Pharm. 2-Iodo-5-methoxybenzoic acid | 54413-93-3. Available from: https://www.bldpharm.com/products/54413-93-3.html.

- Sigma-Aldrich. Methyl 2-bromo-5-methoxybenzoate 97%. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/659290.

- PubChem. 3-Bromo-5-methoxybenzoic acid. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/4060048.

- D'Avino, P., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1627.

- Singh, H., et al. (2024). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Archiv der Pharmazie.

- Ma, R., et al. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

- MacMillan, D. W. C., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry.

- Kumar, R., et al. (2020). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. Bioorganic Chemistry, 98, 103668.

- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Available from: https://patents.google.

- Ackermann, L., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.

- Tamura, Y., et al. (1983).

- The Royal Society of Chemistry. (2014).

- ChemicalBook. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/606-45-1_1hnmr.htm.

- Google Patents. (2010). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid. Available from: https://patents.google.

- Islam, S. M., et al. (2014).

- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.

- MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available from: https://www.mdpi.com/1422-0067/23/3/1230.

- White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11.

Sources

- 1. EP0219371A2 - Anisole derivatives - Google Patents [patents.google.com]

- 2. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 3. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbiochemtech.com [jbiochemtech.com]

A Senior Application Scientist's Guide to Methyl 5-bromo-3-iodo-2-methoxybenzoate: A Versatile Building Block for Sequential Cross-Coupling Reactions

Executive Summary

In the pursuit of complex molecular architectures, particularly within pharmaceutical and materials science research, the ability to selectively functionalize an aromatic scaffold is paramount. Trisubstituted benzene derivatives present a significant synthetic challenge, demanding precise control over regioselectivity. Methyl 5-bromo-3-iodo-2-methoxybenzoate emerges as a highly valuable and strategic building block designed to address this challenge. Its core utility lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling a programmed, sequential approach to palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of this synthon, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Synthetic Challenge: Trisubstituted Arenes

The construction of polysubstituted aromatic rings is a cornerstone of modern organic synthesis.[1][2][3][4][5] However, controlling the precise placement of three or more different substituents requires a robust synthetic strategy. Traditional electrophilic aromatic substitution is often governed by the cumulative directing effects of existing groups, which can lead to mixtures of isomers that are difficult to separate.[1] A more elegant and efficient approach involves the use of a pre-functionalized scaffold containing multiple, orthogonally reactive sites. Methyl 5-bromo-3-iodo-2-methoxybenzoate is an exemplar of such a scaffold, engineered for selective, stepwise elaboration.

Physicochemical and Spectroscopic Profile

While specific experimental data for methyl 5-bromo-3-iodo-2-methoxybenzoate is not broadly published, its properties can be reliably inferred from closely related analogs.

| Property | Value | Source/Analogy |

| Molecular Formula | C₉H₈BrIO₃ | Calculated |

| Molecular Weight | 414.97 g/mol | Calculated |

| Appearance | Likely a white to off-white or light yellow solid | Analogy to similar halogenated benzoates[6][7][8] |

| Melting Point | Expected to be in the range of 50-100 °C | Based on analogs like Methyl 5-iodo-2-methoxybenzoate (57-61 °C) and 2,4-Dibromoanisole (61-63 °C)[6][9] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) | General property of similar organic compounds |

Spectroscopic Insights:

-

¹H NMR: Protons on the aromatic ring would appear as distinct doublets in the aromatic region. The methoxy and methyl ester groups would each present as sharp singlets in the upfield region (~3.8-4.0 ppm).

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons attached to the halogens (C-Br and C-I) would exhibit characteristic shifts, with the C-I bond typically having a more pronounced upfield shift compared to analogous non-iodinated carbons.[10]

Proposed Synthesis of the Building Block

The synthesis of methyl 5-bromo-3-iodo-2-methoxybenzoate is not commonly documented, requiring a logical, multi-step approach. A plausible and robust route begins with the commercially available 2,4-dibromoanisole, leveraging the principles of directed ortho-metalation (DoM).

The methoxy group is a powerful directing group for lithiation at the adjacent ortho positions.[11][12] In 2,4-dibromoanisole, the C6 position is sterically unhindered, but the C3 position is flanked by two bromine atoms. The C-H bond at the C3 position is more acidic due to the inductive effects of the flanking halogens and the ortho methoxy group, making it the preferred site for deprotonation by a strong base like n-butyllithium or LDA. Quenching the resulting aryllithium intermediate with an iodine source, such as molecular iodine (I₂), provides the desired trisubstituted core. Subsequent conversion of the C2-bromo group to the methyl ester via another metalation and quenching with a carboxylating agent like dry ice (CO₂) or dimethyl carbonate, followed by esterification, would be challenging due to competing reactions. A more controlled approach is outlined below.

Caption: Proposed synthetic workflow for Methyl 5-bromo-3-iodo-2-methoxybenzoate.

Experimental Protocol: Synthesis (Proposed)

Step 1: Iodination of 2,4-Dibromoanisole

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 2,4-dibromoanisole (26.6 g, 100 mmol).[9][13][14]

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add sec-Butyllithium (1.4 M in cyclohexane, 75 mL, 105 mmol, 1.05 equiv) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The solution may turn deep red or brown.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

-

In a separate flask, prepare a solution of iodine (30.5 g, 120 mmol, 1.2 equiv) in anhydrous THF (50 mL).

-

Slowly add the iodine solution to the aryllithium intermediate at -78 °C. The dark color of the iodine will dissipate upon addition.

-

Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (100 mL) to consume excess iodine.

-

Transfer the mixture to a separatory funnel, add water (100 mL) and ethyl acetate (150 mL). Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 2,4-dibromo-3-iodoanisole. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 2: Carboxylation and Esterification This step would involve a Grignard formation followed by carboxylation and esterification, which requires careful optimization to favor reaction at the more labile C-Br bond ortho to the methoxy group over the other C-Br bond.

The Principle of Differential Reactivity: A Synthetic Cornerstone

The synthetic power of methyl 5-bromo-3-iodo-2-methoxybenzoate stems from the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions.[15] The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl. Consequently, the rate of oxidative addition to a Pd(0) catalyst, the rate-determining step in many cross-coupling cycles, follows the reverse order: C-I > C-Br > C-Cl.[16]

This differential allows for the selective reaction at the C-I bond under milder conditions (e.g., lower temperatures, less activating ligands), leaving the C-Br bond untouched. The resulting product can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions to functionalize the C-Br position. This provides a programmed and highly regioselective route to complex trisubstituted products.

Caption: Principle of sequential, regioselective cross-coupling reactions.

Applications in Regioselective Synthesis

Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[16][17][18] By using carefully controlled conditions, an aryl or vinyl boronic acid can be coupled exclusively at the C3-iodo position.

Protocol: Selective Suzuki Coupling

-

To a Schlenk flask, add methyl 5-bromo-3-iodo-2-methoxybenzoate (415 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add the catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), under a positive flow of argon.

-

Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL) and water (20 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 3-aryl-5-bromo-2-methoxybenzoate derivative.

Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems.[19][20][21][22][23] This reaction is also highly selective for the C-I bond under appropriate conditions.

Protocol: Selective Sonogashira Coupling

-

To a Schlenk flask, add methyl 5-bromo-3-iodo-2-methoxybenzoate (415 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed solvent such as THF or DMF (10 mL) followed by a degassed base, typically triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 equiv).

-

Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

-

Stir the reaction at room temperature for 8-12 hours, or with gentle heating (40 °C) if necessary, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and partition the residue between ethyl acetate (30 mL) and water (20 mL).

-

Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the 3-alkynyl-5-bromo-2-methoxybenzoate derivative.

Subsequent Coupling at the C-Br Position

The brominated product from either protocol 5.1 or 5.2 is now a substrate for a second coupling reaction. This step typically requires more forcing conditions, such as higher temperatures, stronger bases (e.g., Cs₂CO₃), and potentially more robust catalyst systems (e.g., those employing bulky phosphine ligands like SPhos or XPhos) to activate the less reactive C-Br bond. This two-step sequence allows for the introduction of two different functionalities at the C3 and C5 positions in a completely controlled manner.

Conclusion: A Tool for Precision Synthesis

Methyl 5-bromo-3-iodo-2-methoxybenzoate is a powerful and strategically designed building block for advanced organic synthesis. Its primary value is rooted in the differential reactivity of its two distinct halogen atoms, which provides chemists with a reliable platform for performing sequential, regioselective cross-coupling reactions. This enables the efficient and controlled construction of complex, highly substituted aromatic molecules that are central to the development of novel pharmaceuticals, agrochemicals, and functional materials.[24][25] The logical and predictable nature of its reactivity makes it an indispensable tool for any research program focused on the synthesis of complex organic targets.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research. Retrieved from [Link]

- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

Lundvall, F., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF. Retrieved from [Link]

-

MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.6: Trisubstituted Benzenes - Additivity of Effects. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

LookChem. (n.d.). Cas 54413-93-3,2-IODO-5-METHOXYBENZOIC ACID. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

-

YouTube. (2020). Synthesis Of Trisubstituted Benzenes; Practice Problems. Retrieved from [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

- Google Patents. (2010). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Retrieved from [Link]

-

Pearson. (n.d.). Propose a synthetic sequence of this trisubstituted benzene starting from toluene. Retrieved from [Link]

-

Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

-

YouTube. (2023). Reactions of Benzene Part 7 - Synthesis of Trisubstituted Benzenes. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 3. m.youtube.com [m.youtube.com]

- 4. Propose a synthetic sequence of this trisubstituted benzene start... | Study Prep in Pearson+ [pearson.com]

- 5. m.youtube.com [m.youtube.com]

- 6. METHYL 5-IODO-2-METHOXYBENZOATE | 40757-09-3 [chemicalbook.com]

- 7. Methyl 3-Amino-5-bromo-2-methylbenzoate | 1000342-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. METHYL 2-BROMO-5-METHOXYBENZOATE | 35450-36-3 [chemicalbook.com]

- 9. 2,4-DIBROMOANISOLE | 21702-84-1 [chemicalbook.com]

- 10. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. baranlab.org [baranlab.org]

- 13. 2,4-Dibromoanisole | 21702-84-1 | Benchchem [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. mdpi.com [mdpi.com]

- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 24. nbinno.com [nbinno.com]

- 25. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Guide: Halogenated Aromatic Compounds for Synthesis

Executive Summary

Halogenated aromatics (haloarenes) are the linchpins of modern organic synthesis. They serve not merely as end-products but as high-potential energy intermediates capable of unlocking complex chemical space through transition-metal catalysis (cross-coupling) and organometallic transformations.

This technical guide moves beyond basic textbook definitions to address the strategic installation and chemoselective manipulation of aryl halides. It is designed for medicinal chemists and process scientists who need to control regioselectivity in crowded scaffolds and exploit the subtle reactivity differences between C–Cl, C–Br, and C–I bonds.

Part 1: Strategic Installation – The Art of Regiocontrol

The synthesis of a specific haloarene regioisomer is often the bottleneck in drug discovery campaigns. The choice of method depends on the interplay between electronic bias and directing group capability .

Electrophilic Aromatic Substitution (EAS) vs. Directed Ortho Metalation (DoM)

Standard EAS is governed by electronics (ortho/para vs. meta directors). However, when "electronic" regioselectivity clashes with the desired substitution pattern, Directed Ortho Metalation (DoM) becomes the superior strategy. DoM relies on the coordination of a strong base (typically alkyl lithiums) to a Directing Metalation Group (DMG), overriding inherent electronic biases.

Decision Matrix: Selecting the Installation Vector

The following logic flow illustrates the selection process between EAS, DoM, and C–H Activation based on substrate properties.

Caption: Decision logic for selecting the optimal halogenation strategy based on substrate electronics and directing groups.

Modern Protocol: HFIP-Mediated Regioselective Halogenation

Traditional Lewis acid-catalyzed halogenations often suffer from poor solubility and harsh conditions. A superior, field-proven alternative uses 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent. HFIP activates

-

Mechanism: HFIP forms a H-bond network with the succinimide carbonyls, increasing the electrophilicity of the halogen atom.

-

Scope: Highly effective for electron-rich arenes and heterocycles (indoles, phenols) that are sensitive to oxidation.

Part 2: The Hierarchy of Reactivity (Chemoselectivity)

In polyhalogenated systems (e.g., a scaffold containing both Br and Cl), chemoselectivity is dictated by the Bond Dissociation Energy (BDE) and the rate of Oxidative Addition (OA) to the metal center (typically Pd(0) or Ni(0)).

Reactivity Profiles

The ability to sequentially functionalize a dihaloarene relies on the distinct activation barriers of C–X bonds.

| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Relative Reactivity (Pd-Catalysis) | Strategic Utility |

| C–I | ~65 | Highest (Fast OA) | First point of cross-coupling. Unstable to light/storage. |

| C–Br | ~81 | High | Standard handle for coupling. Good balance of stability/reactivity. |

| C–Cl | ~96 | Moderate/Low | Often requires specialized ligands (e.g., Buchwald phosphines) to activate. Can serve as a "mask" during C-I/C-Br coupling. |

| C–F | ~116 | Inert (usually) | Used as a bioisostere; rarely participates in standard cross-coupling (requires specialized C-F activation). |

The "Unconventional" Selectivity Switch

While C–I reacts before C–Br electronically, steric factors can invert this.

-

Electronic Control: Small ligands (e.g.,

) favor oxidative addition at the most electron-deficient (or weakest BDE) site. -

Steric Control: Bulky, electron-rich ligands (e.g.,

) can force reaction at a distal, less hindered C–Cl site over a hindered C–Br site, proceeding via a concerted mechanism rather than the standard

Part 3: Experimental Protocols

Protocol A: Mild Regioselective Bromination (HFIP Method)

Application: Installation of Bromine on electron-rich heterocycles with high regiocontrol. Source Validation: Adapted from Tang et al., J. Org.[4][5] Chem. 2018.[4][5]

Reagents:

-

Substrate (1.0 equiv)

- -Bromosuccinimide (NBS) (1.0–1.1 equiv)

-

HFIP (Solvent, 0.1 M concentration)

Workflow:

-

Dissolution: Charge a round-bottom flask with the arene substrate and HFIP. Stir at room temperature (RT) until fully dissolved.

-

Addition: Add NBS portion-wise over 5 minutes. The reaction is often exothermic; monitor internal temperature.

-

Reaction: Stir at RT. Monitor by LCMS/TLC. (Reaction times are typically 10 min to 2 h).

-

Workup: Dilute with EtOAc. Wash with 10%

(to quench active bromine) and then water. Dry over -

Purification: Concentrate in vacuo. Recrystallize or flash chromatography.

Why this works: HFIP activates NBS without the need for strong acids, preventing acid-catalyzed polymerization of sensitive substrates like indoles.

Protocol B: Directed Ortho Metalation (DoM) for Ortho-Iodination

Application: Synthesis of 1,2-disubstituted arenes where EAS fails.

Safety Note:

Reagents:

-

Substrate (with DMG: e.g.,

-diethylbenzamide) -

-BuLi or

-

TMEDA (Tetramethylethylenediamine) (1.1 equiv) - complexing agent to break Li aggregates.

-

Iodine (

) or 1,2-diiodoethane (1.2 equiv) -

Solvent: Dry THF

Workflow:

-

Complexation: In a flame-dried Schlenk flask under Argon, dissolve the substrate and TMEDA in dry THF. Cool to -78 °C.

-

Lithiation: Add alkyllithium dropwise via syringe pump to maintain internal temp < -70 °C.

-

Aging: Stir at -78 °C for 1 h (allows formation of the ortho-lithiated species).

-

Quench: Add solution of

in THF dropwise. -

Warming: Allow to warm to RT slowly.

-

Workup: Quench with saturated

. Extract with ether. Wash with sodium thiosulfate (removes purple iodine color).

Part 4: Visualizing the Cross-Coupling Pathway

Understanding the catalytic cycle is crucial for troubleshooting failed couplings of haloarenes.

Caption: The catalytic cycle of Pd-catalyzed cross-coupling. Oxidative addition is the critical step differentiating Ar-I, Ar-Br, and Ar-Cl reactivity.

References

-

Tang, R.-J., Milcent, T., & Crousse, B. (2018).[4][5] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[4][5] [Link]

-

Snieckus, V. (1990). Directed ortho metalation.[6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[7] Chemical Reviews, 90(5), 879–933. [Link]

-

Fairlamb, I. J. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[10][11] Chemical Reviews, 122(11).[12] [Link]

- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

Sources

- 1. Common Bond Energies (D [wiredchemist.com]

- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol / The Journal of Organic Chemistry, 2018 [sci-hub.sg]

- 5. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. baranlab.org [baranlab.org]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Methyl 5-bromo-3-iodo-2-methoxybenzoate.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-bromo-3-iodo-2-methoxybenzoate, a halogenated aromatic ester of significant interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes known information with predictive analysis and comparative data from closely related structural analogs to offer a robust technical resource.

Structural and Physicochemical Profile

Methyl 5-bromo-3-iodo-2-methoxybenzoate is a polysubstituted benzene derivative with the chemical formula C₉H₈BrIO₃. Its structure features a methyl ester, a methoxy group, a bromine atom, and an iodine atom attached to the benzene ring, leading to a unique combination of steric and electronic properties.

Core Structural Information

| Identifier | Value | Source |

| CAS Number | 1155261-81-6 | [1] |

| Molecular Formula | C₉H₈BrIO₃ | [2] |

| SMILES | COC1=C(C=C(C=C1I)Br)C(=O)OC | [2] |

| InChI | InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | [2] |

| InChIKey | QTHJSPLRNXOZPV-UHFFFAOYSA-N | [2] |

Predicted and Comparative Physical Properties

| Property | Predicted/Comparative Value | Basis for Estimation and Supporting Data |

| Molecular Weight | 369.97 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | Based on the solid nature of related compounds like Methyl 5-iodo-2-methoxybenzoate (white solid)[3] and 2-Bromo-5-methoxybenzoic acid (white to off-white solid). |

| Melting Point | Estimated to be in the range of 50-100 °C. | Methyl 5-iodo-2-methoxybenzoate has a melting point of 57-61 °C[3]. The additional bromine atom in the target compound would likely increase the melting point due to increased molecular weight and intermolecular forces. |

| Boiling Point | Estimated to be >270 °C. | Methyl 2-bromo-5-methoxybenzoate has a boiling point of 271 °C. The presence of a heavier iodine atom would further elevate the boiling point. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, benzene, ether) and have low solubility in water. | Benzoic acid and its derivatives generally exhibit good solubility in organic solvents and poor solubility in cold water, with increased solubility in hot water[4]. |

| Density | Predicted to be >1.5 g/mL. | Methyl 2-bromo-5-methoxybenzoate has a density of 1.520 g/mL at 25 °C. The substitution of a hydrogen atom with a much heavier iodine atom will significantly increase the density. |

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is crucial for the identification and characterization of this compound in a research setting.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether functionalities. The chemical shifts of the two aromatic protons will be influenced by the electronic effects of the four substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens and oxygen-containing groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C=O stretch (ester): ~1730 cm⁻¹

-

C-O stretch (ester and ether): ~1250-1000 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aromatic C=C stretch: ~1600-1450 cm⁻¹

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which can aid in identification.[2]

Synthesis and Reactivity

Proposed Synthetic Approach

A plausible synthetic route to Methyl 5-bromo-3-iodo-2-methoxybenzoate would likely start from a more readily available substituted benzoic acid, followed by sequential halogenation and esterification. A potential pathway is outlined below.

A proposed synthetic pathway for Methyl 5-bromo-3-iodo-2-methoxybenzoate.

This proposed synthesis involves standard organic reactions. The regioselectivity of the halogenation steps would be a critical factor to control, influenced by the directing effects of the existing substituents.

Reactivity Profile

The reactivity of Methyl 5-bromo-3-iodo-2-methoxybenzoate is dictated by its functional groups:

-

Ester Group: Can undergo hydrolysis to the corresponding carboxylic acid or transesterification.

-

Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing halogens and ester group create a complex electronic environment, influencing its susceptibility to further electrophilic or nucleophilic aromatic substitution.

-

Carbon-Halogen Bonds: The C-I and C-Br bonds are potential sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable building block for the synthesis of more complex molecules. The C-I bond is generally more reactive than the C-Br bond in such reactions.

Experimental Protocols

While a specific protocol for the synthesis of Methyl 5-bromo-3-iodo-2-methoxybenzoate is not documented, a general procedure for the synthesis of a related compound, 2-bromo-5-methoxybenzoic acid, can be adapted.

Exemplary Synthesis of a Halogenated Methoxybenzoic Acid Derivative

This protocol is based on the synthesis of 2-bromo-5-methoxybenzoic acid and would require optimization for the target molecule.[5]

Step 1: Bromination

-

Dissolve the starting material (e.g., 3-iodo-2-methoxybenzoic acid) in a suitable halogenated hydrocarbon solvent (e.g., dichloromethane).

-

Add a bromination initiator (e.g., red phosphorus), a cocatalyst (e.g., potassium bromide), and sulfuric acid.

-

Add the brominating reagent (e.g., N-bromosuccinimide or bromine) portion-wise while maintaining the reaction temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction with ice water.

-

Separate the organic layer, wash with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Esterification

-

Dissolve the crude halogenated benzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer and concentrate to obtain the crude ester.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Recrystallize the purified product from an appropriate solvent to obtain pure Methyl 5-bromo-3-iodo-2-methoxybenzoate.

A general experimental workflow for the synthesis and purification of Methyl 5-bromo-3-iodo-2-methoxybenzoate.

Safety and Handling

As with all halogenated aromatic compounds, Methyl 5-bromo-3-iodo-2-methoxybenzoate should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Toxicity: While specific toxicity data is unavailable, related compounds are known to be irritants to the skin, eyes, and respiratory system.[1] Halogenated aromatic hydrocarbons can have toxic effects on the liver and pancreas.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

Polyhalogenated aromatic compounds are valuable intermediates in medicinal chemistry and materials science. The distinct reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions. This makes Methyl 5-bromo-3-iodo-2-methoxybenzoate a potentially useful scaffold for the synthesis of:

-

Novel pharmaceutical agents: The introduction of different substituents at the bromine and iodine positions can lead to the generation of libraries of compounds for screening against various biological targets.

-

Molecular probes and materials: The rigid, substituted aromatic core can be incorporated into larger structures for applications in materials science, such as organic light-emitting diodes (OLEDs) or liquid crystals.

Conclusion

Methyl 5-bromo-3-iodo-2-methoxybenzoate is a compound with significant potential as a synthetic intermediate. While direct experimental data on its properties are scarce, a comprehensive understanding can be built through the analysis of its structural analogs. This guide provides a foundation for researchers to work with this compound, from predicting its properties and designing synthetic routes to handling it safely. Further experimental investigation is warranted to fully elucidate the physical and chemical characteristics of this intriguing molecule.

References

-

ChemSrc. (2025). methyl 5-bromo-3-iodo-2-methoxy-benzoate | CAS#:1155261-81-6. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 5-bromo-3-iodo-2-methoxybenzoate (C9H8BrIO3). Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

-

Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- MDPI. (n.d.). Polychlorinated biphenyls (PCBs) and their effects on the liver and pancreas.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. METHYL 5-IODO-2-METHOXYBENZOATE | 40757-09-3 [chemicalbook.com]

- 4. METHYL 3-IODO-4-METHOXYBENZOATE(35387-93-0) IR Spectrum [m.chemicalbook.com]

- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

Methyl 5-bromo-3-iodo-2-methoxybenzoate as a chemical intermediate

Topic: Methyl 5-bromo-3-iodo-2-methoxybenzoate: A Strategic Scaffold for Orthogonal Cross-Coupling Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 5-bromo-3-iodo-2-methoxybenzoate (MBIMB) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural utility is defined by orthogonal halogen reactivity , allowing researchers to execute site-selective functionalization without the need for intermediate protection/deprotection steps. This guide delineates the synthesis, chemoselective reactivity profile, and application of MBIMB in constructing polysubstituted aromatic pharmacophores, specifically targeting kinase inhibitor scaffolds.

Structural Analysis & Reactivity Profile

The utility of MBIMB relies on the distinct electronic and steric environments of its two halogen substituents.

1.1 The Orthogonal Reactivity Hierarchy

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition (OA) typically follows the bond dissociation energy (BDE) sequence: C–I < C–Br < C–Cl .

-

C3-Iodine (Site A): The "Soft" Electrophile.

-

Reactivity: High. Undergoes rapid oxidative addition even with mild Pd(0) sources (e.g., Pd(PPh3)4) at lower temperatures.

-

Sterics: Sterically crowded by the adjacent C2-methoxy and C1-ester groups. This steric bulk can be leveraged to prevent homocoupling but requires active catalyst systems for bulky nucleophiles.

-

-

C5-Bromine (Site B): The "Hard" Electrophile.

-

Reactivity: Moderate. Requires elevated temperatures or electron-rich ligands (e.g., SPhos, XPhos) to facilitate OA, especially after the C3 position has been functionalized.

-

Selectivity: Remains inert during C3-functionalization if reaction conditions are carefully controlled (Stoichiometry and Temperature).

-

1.2 Chemical Structure Visualization[1]

Validated Synthetic Protocol

The synthesis of MBIMB is most efficiently achieved via electrophilic iodination of methyl 5-bromo-2-hydroxybenzoate followed by O-methylation. This route exploits the strong ortho-directing effect of the phenol.

2.1 Step-by-Step Synthesis

Precursor: Methyl 5-bromo-2-hydroxybenzoate (CAS: 25395-83-9)

| Step | Reagents | Conditions | Mechanism |

| 1. Iodination | N-Iodosuccinimide (NIS), TFA (cat.) | MeCN, Reflux, 4h | Electrophilic Aromatic Substitution (EAS). The OH group directs Iodine to C3. |

| 2. Methylation | MeI (Methyl Iodide), K2CO3 | DMF, 60°C, 2h | Williamson Ether Synthesis. Caps the phenol as a methoxy group. |

2.2 Detailed Experimental Workflow

Step 1: Synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate

-

Charge a round-bottom flask with Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and Acetonitrile (10 vol).

-

Add N-Iodosuccinimide (NIS) (1.1 eq) and Trifluoroacetic acid (0.1 eq).

-

Heat the mixture to reflux (approx. 82°C) and monitor by HPLC/TLC.

-

Critical Checkpoint: Ensure complete consumption of starting material to avoid inseparable mixtures.

-

Cool to RT. Quench with 10% aq. Na2S2O3 (to remove excess iodine).

-